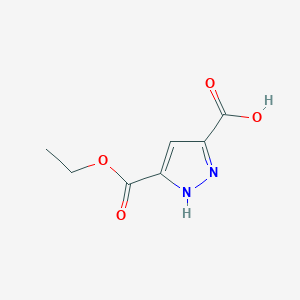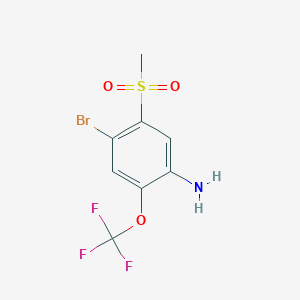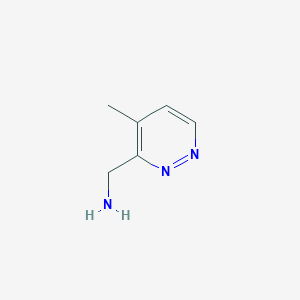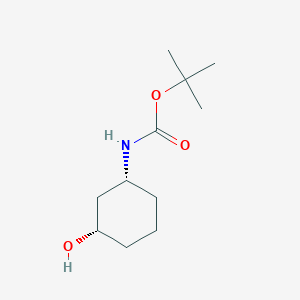![molecular formula C27H30N6 B3047569 N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine CAS No. 142177-95-5](/img/structure/B3047569.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine
描述
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine, commonly known as Tp4, is a tetradentate ligand that has gained significant attention in recent years due to its potential applications in various fields of science. Tp4 is a chelating agent that forms stable complexes with metal ions, making it useful in various chemical and biological applications.
科学研究应用
Tp4 has been extensively studied for its potential applications in various fields of science. One of the primary applications of Tp4 is in the field of catalysis, where it is used as a ligand to form stable complexes with metal ions. Tp4 has been shown to be an efficient catalyst for various reactions, including the oxidation of alcohols, the reduction of ketones, and the polymerization of olefins.
Another significant application of Tp4 is in the field of bioinorganic chemistry, where it is used to study the interactions between metal ions and biological molecules. Tp4 has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been used to study the role of metal ions in biological systems and to develop new metal-based drugs.
作用机制
The mechanism of action of Tp4 is primarily based on its ability to form stable complexes with metal ions. Tp4 forms a tetradentate ligand that binds to metal ions through its nitrogen atoms. The resulting complexes are stable and can be used in various chemical and biological applications.
Biochemical and Physiological Effects
Tp4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tp4 can inhibit the growth of cancer cells by inducing apoptosis. Tp4 has also been shown to have antimicrobial properties, making it useful in the development of new antibiotics.
实验室实验的优点和局限性
One of the significant advantages of Tp4 is its ability to form stable complexes with metal ions, making it useful in various chemical and biological applications. Tp4 is also relatively easy to synthesize, and the synthesis can be easily scaled up for large-scale production.
However, Tp4 has some limitations in lab experiments. One of the significant limitations is its potential toxicity. Tp4 has been shown to be toxic to some cell lines, and caution should be taken when handling the compound. Additionally, Tp4 has limited solubility in water, making it challenging to use in aqueous solutions.
未来方向
There are several future directions for the study of Tp4. One potential direction is the development of new metal-based drugs using Tp4 as a ligand. Tp4 has been shown to form stable complexes with various metal ions, making it a promising candidate for the development of new drugs.
Another potential direction is the study of the interactions between Tp4 and biological molecules. Tp4 has been shown to form stable complexes with metal ions, which can be used to study the role of metal ions in biological systems.
Conclusion
In conclusion, Tp4 is a tetradentate ligand that has gained significant attention in recent years due to its potential applications in various fields of science. Tp4 has been extensively studied for its potential applications in catalysis, bioinorganic chemistry, and the development of new drugs. The synthesis of Tp4 is relatively simple, and the compound has several advantages in lab experiments. However, caution should be taken when handling the compound due to its potential toxicity. There are several future directions for the study of Tp4, including the development of new metal-based drugs and the study of the interactions between Tp4 and biological molecules.
属性
IUPAC Name |
1-N,1-N,2-N,2-N-tetrakis(pyridin-2-ylmethyl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6/c1-23(33(21-26-12-4-8-16-30-26)22-27-13-5-9-17-31-27)18-32(19-24-10-2-6-14-28-24)20-25-11-3-7-15-29-25/h2-17,23H,18-22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOZQFFQJIQFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=N1)CC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566847 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
CAS RN |
142177-95-5 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7H-1,4-Dioxino[2,3-b]carbazol-7-one, 2,3,6,8,9,10-hexahydro-](/img/structure/B3047507.png)
![2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]ethanamine](/img/structure/B3047509.png)